N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring, a cyclopropylamino group, and a fluorobenzamide moiety
Mechanism of Action
Target of Action
Similar compounds with a pyridazine core have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
The wide range of pharmacological activities exhibited by pyridazine derivatives suggests that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a suitable cyclopropylamine reacts with an intermediate compound.
Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety to the pyridazine ring, typically through amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their CDK2 inhibitory activity.
Pyridazine and Pyridazinone derivatives: Known for their wide range of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-5-3-12(4-6-13)18(25)21-15-9-10-17(23-22-15)26-11-1-2-16(24)20-14-7-8-14/h3-6,9-10,14H,1-2,7-8,11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLGKZXPROJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.